molecular formula C5H5ClO4 B12690594 3-(Chloromethyl)butenedioic acid CAS No. 149230-80-8

3-(Chloromethyl)butenedioic acid

Cat. No.: B12690594
CAS No.: 149230-80-8
M. Wt: 164.54 g/mol
InChI Key: OKLWGALVQNNLCI-HNQUOIGGSA-N
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Description

3-(Chloromethyl)butenedioic acid is an organic compound that belongs to the class of dicarboxylic acids. It is characterized by the presence of a chloromethyl group attached to the butenedioic acid backbone. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)butenedioic acid can be achieved through several methods. One common approach involves the chlorination of butenedioic acid derivatives. For instance, the reaction of maleic anhydride with thionyl chloride can produce this compound under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These methods utilize advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts like zinc chloride or ferric chloride can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)butenedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted butenedioic acid derivatives, which can have different functional groups attached to the original structure .

Scientific Research Applications

3-(Chloromethyl)butenedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)butenedioic acid involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to changes in their activity. The double bond in the butenedioic acid moiety can also participate in reactions that alter the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)butenedioic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

CAS No.

149230-80-8

Molecular Formula

C5H5ClO4

Molecular Weight

164.54 g/mol

IUPAC Name

(Z)-2-(chloromethyl)but-2-enedioic acid

InChI

InChI=1S/C5H5ClO4/c6-2-3(5(9)10)1-4(7)8/h1H,2H2,(H,7,8)(H,9,10)/b3-1+

InChI Key

OKLWGALVQNNLCI-HNQUOIGGSA-N

Isomeric SMILES

C(/C(=C\C(=O)O)/C(=O)O)Cl

Canonical SMILES

C(C(=CC(=O)O)C(=O)O)Cl

Origin of Product

United States

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